molecular formula C15H21FN2O B5762775 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone

1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone

Cat. No. B5762775
M. Wt: 264.34 g/mol
InChI Key: GOTDUHYEYODQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone, also known as FMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMPB is a derivative of the well-known antidepressant drug, fluoxetine, and its synthesis method involves the modification of the fluoxetine molecule. In

Mechanism of Action

1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone works by inhibiting the reuptake of serotonin in the brain, which leads to increased levels of serotonin in the synaptic cleft. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the levels of serotonin in the brain, 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone may help to alleviate the symptoms of depression.
Biochemical and Physiological Effects
1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone has a high affinity for the serotonin transporter, which leads to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels may lead to improved mood and decreased symptoms of depression. 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone has also been shown to have a low affinity for other neurotransmitter receptors, which may result in fewer side effects than other antidepressant drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone also has a low affinity for other neurotransmitter receptors, which may make it a safer alternative to other antidepressant drugs. However, one of the limitations of using 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are many future directions for the study of 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone. One potential direction is the development of 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone as a potential antidepressant drug. Further studies are needed to determine the efficacy and safety of 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone in the treatment of depression. Another potential direction is the use of 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone as a tool for studying the role of serotonin in the brain. 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone may also have potential applications in the treatment of other psychiatric disorders, such as anxiety and obsessive-compulsive disorder. Further research is needed to explore these potential applications.
Conclusion
In conclusion, 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone, or 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone has a complex synthesis method and has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone has potential applications in the treatment of depression and other psychiatric disorders, and further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone involves the modification of the fluoxetine molecule, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression. The modification of the fluoxetine molecule involves the replacement of the phenyl ring with a 5-fluoro-2-methyl-4-(1-piperazinyl)phenyl ring, resulting in the formation of 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone. The synthesis of 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone is a complex process that requires a high level of expertise and precision.

Scientific Research Applications

1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone has been the subject of many scientific studies due to its potential applications in the field of medicine. One of the most promising applications of 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone is its use as a potential antidepressant drug. Studies have shown that 1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone has a higher affinity for the serotonin transporter than fluoxetine, which may result in increased efficacy in the treatment of depression.

properties

IUPAC Name

1-(5-fluoro-2-methyl-4-piperazin-1-ylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-3-4-15(19)12-10-13(16)14(9-11(12)2)18-7-5-17-6-8-18/h9-10,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTDUHYEYODQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1C)N2CCNCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-2-methyl-4-piperazin-1-ylphenyl)butan-1-one

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